BCI hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

BCI hydrochloride is synthesized through a series of chemical reactions involving the formation of a specific chemical structure. The synthesis typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. The exact synthetic route and reaction conditions can vary depending on the specific requirements of the synthesis .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. The compound is often produced in solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

BCI hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.

Reduction: Reduction reactions can convert this compound into reduced forms.

Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

BCI-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

BCI-Hydrochlorid entfaltet seine Wirkung durch Hemmung der Aktivität von DUSP6, einer Phosphatase, die an der Regulation der Mitogen-aktivierten Proteinkinase (MAPK)-Signalwege beteiligt ist. Durch die Hemmung von DUSP6 verstärkt BCI-Hydrochlorid die Expression von Fibroblastenwachstumsfaktor (FGF)-Zielgenen und moduliert verschiedene Zellprozesse. Die Verbindung aktiviert auch die Nrf2-Signalisierungsachse (Nuclear factor erythroid 2-related factor 2) und hemmt den NF-κB-Signalweg (Nuclear factor kappa-light-chain-enhancer of activated B cells), was zu entzündungshemmenden Wirkungen führt .

Wirkmechanismus

BCI hydrochloride exerts its effects by inhibiting the activity of DUSP6, a phosphatase involved in the regulation of mitogen-activated protein kinase (MAPK) signaling pathways. By inhibiting DUSP6, this compound enhances the expression of fibroblast growth factor (FGF) target genes and modulates various cellular processes. The compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling axis and inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, leading to anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Andere DUSP6-Inhibitoren: Verschiedene andere niedermolekulare Inhibitoren, die DUSP6 mit ähnlichen Wirkmechanismen anvisieren.

Einzigartigkeit

BCI-Hydrochlorid ist einzigartig aufgrund seiner spezifischen Hemmung von DUSP6 und seiner Fähigkeit, mehrere Signalwege zu modulieren. Seine entzündungshemmenden und krebshemmenden Eigenschaften machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen .

BCI-Hydrochlorid ist weiterhin Gegenstand intensiver Forschung, wobei laufende Studien sein volles Potenzial in verschiedenen Bereichen untersuchen.

Biologische Aktivität

BCI hydrochloride, or (E/Z)-BCI, is a small-molecule compound recognized for its biological activity primarily as an inhibitor of dual specificity phosphatase 6 (DUSP6). This article delves into the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment.

Overview of this compound

This compound is known for its selective inhibition of DUSP6, a phosphatase involved in regulating MAPK signaling pathways. This regulation plays a critical role in various cellular processes, including proliferation, differentiation, and survival. The compound's structure allows it to bind allosterically to DUSP6, influencing its activity without directly competing with substrates.

- Inhibition of DUSP6 : BCI selectively inhibits DUSP6, leading to the activation of ERK signaling pathways which are crucial for cell survival and proliferation. This inhibition can result in increased apoptosis in cancer cells.

- Impact on Inflammatory Responses : In macrophages activated by lipopolysaccharides (LPS), BCI treatment has been shown to reduce the production of inflammatory cytokines such as IL-1β and IL-6. This suggests a potential role in modulating immune responses and inflammation-related diseases .

-

Cytotoxicity Studies :

- In various cancer cell lines, including neuroblastoma and ovarian cancer cells, BCI has demonstrated significant cytotoxic effects. For instance, treatment with 3.75 µM BCI resulted in a notable reduction in cell viability (approximately 86%) in OVCAR8 and SKOV3 ovarian cancer cell lines .

- A study indicated that BCI could induce apoptosis and cell cycle arrest in colon cancer cells (DLD1, HT-29, Caco-2) through mechanisms that may not solely depend on DUSP6 inhibition .

Case Study 1: Neuroblastoma Cells

A study investigated the effects of BCI on neuroblastoma cell lines. It was found that while BCI exhibited cytotoxic properties, the depletion of DUSP1 or DUSP6 did not significantly alter the cytotoxic response to BCI treatment. This finding suggests that BCI's toxic effects may involve additional pathways beyond its action on these specific phosphatases .

Case Study 2: Ovarian Cancer

In another investigation involving ovarian cancer cells, co-treatment with BCI and carboplatin showed a synergistic effect on cytotoxicity. The combination therapy enhanced the overall efficacy compared to either agent alone, highlighting BCI's potential as a sensitizing agent in chemotherapy regimens .

Research Findings Summary

Eigenschaften

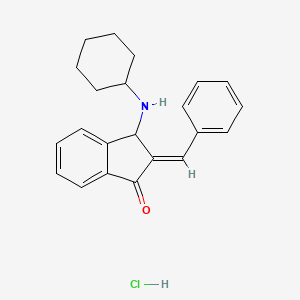

IUPAC Name |

(2E)-2-benzylidene-3-(cyclohexylamino)-3H-inden-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO.ClH/c24-22-19-14-8-7-13-18(19)21(23-17-11-5-2-6-12-17)20(22)15-16-9-3-1-4-10-16;/h1,3-4,7-10,13-15,17,21,23H,2,5-6,11-12H2;1H/b20-15+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPATUDRDKCLPTI-QMGGKDRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2C3=CC=CC=C3C(=O)C2=CC4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC\2C3=CC=CC=C3C(=O)/C2=C/C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.